2-[(2,2,6,6-Tetramethyl-piperidin-4-ylimino)-methyl]-phenol
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Overview
Description
2-[(E)-[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)IMINO]METHYL]PHENOL is an organic compound that belongs to the class of imines. It is characterized by the presence of a phenol group and a piperidine ring with four methyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)IMINO]METHYL]PHENOL typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction.
Formation of the Imino Group: The imino group is introduced by reacting the piperidine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Formation of the Phenol Group: The phenol group is introduced through electrophilic aromatic substitution reactions, often using phenol derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Hydrazine, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for imine formation, metal catalysts for substitution reactions.
Major Products
Hydroxylamines: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Phenols: Formed through substitution reactions.
Scientific Research Applications
2-[(E)-[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)IMINO]METHYL]PHENOL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)IMINO]METHYL]PHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenol group can participate in hydrogen bonding and electron transfer reactions, while the piperidine ring provides steric hindrance, enhancing its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the phenol group.
2,2,6,6-Tetramethyl-4-piperidinol: Contains a hydroxyl group instead of the imino group.
2,2,6,6-Tetramethyl-4-piperidone: Contains a carbonyl group instead of the imino group.
Uniqueness
2-[(E)-[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)IMINO]METHYL]PHENOL is unique due to its combination of a phenol group and a hindered piperidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a stabilizer in industrial processes .
Properties
Molecular Formula |
C16H24N2O |
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Molecular Weight |
260.37 g/mol |
IUPAC Name |
2-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol |
InChI |
InChI=1S/C16H24N2O/c1-15(2)9-13(10-16(3,4)18-15)17-11-12-7-5-6-8-14(12)19/h5-8,11,13,18-19H,9-10H2,1-4H3 |
InChI Key |
NNIAULIOWBELLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N=CC2=CC=CC=C2O)C |
Origin of Product |
United States |
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